Synthetic Yield from 3,6-Dichloropyridazine: 41.5% Isolated Yield Under Stille Coupling Conditions
The target compound is synthesized from 3,6-dichloropyridazine in a 41.5% isolated yield using a palladium-catalyzed Stille coupling with tributyl(1-ethoxyvinyl)stannane . This yield is a quantitative benchmark for the introduction of the ethoxyvinyl group. In contrast, the dichloropyridazine starting material itself offers no yield data for this specific transformation, and alternative routes using different leaving groups or catalysts would require re-optimization.
| Evidence Dimension | Isolated yield from precursor |
|---|---|
| Target Compound Data | 41.5% |
| Comparator Or Baseline | 3,6-Dichloropyridazine (precursor) |
| Quantified Difference | 41.5% yield for target compound; baseline yield for precursor not applicable (starting material) |
| Conditions | Stille coupling: Pd(PPh3)2Cl2, Et3N, DMF, 100°C, 16h |
Why This Matters
A defined 41.5% isolated yield from a common precursor allows process chemists to estimate material requirements and costs, and compare against alternative synthetic routes.
